6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one
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Overview
Description
6-(Prop-1-en-2-yl)-8-oxabicyclo[321]oct-3-en-2-one is a chemical compound belonging to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[321]octane ring system with an oxygen atom and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is then subjected to a series of reactions to introduce the prop-1-en-2-yl group. The key steps include:
Opening of the Lactone Ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are reduced with lithium aluminium hydride to yield amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide provides the desired bicyclic ketones.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of amides to amino alcohols.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of the bicyclic ketone, such as alcohols, substituted ketones, and other functionalized compounds.
Scientific Research Applications
6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-oxabicyclo[3.2.1]oct-3-en-7-one: A precursor in the synthesis of 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one.
Isopulegol: A related compound with a similar bicyclic structure.
α-Damascone: Another bicyclic compound with different substituents.
Uniqueness
This compound is unique due to its specific substituents and the presence of an oxygen atom in the bicyclic ring system. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
89567-19-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-prop-1-en-2-yl-8-oxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C10H12O2/c1-6(2)7-5-10-8(11)3-4-9(7)12-10/h3-4,7,9-10H,1,5H2,2H3 |
InChI Key |
VULYFFDLODTKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2C(=O)C=CC1O2 |
Origin of Product |
United States |
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